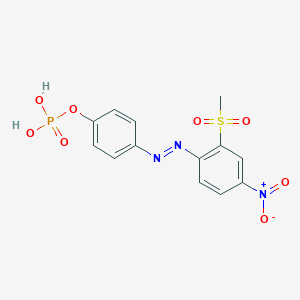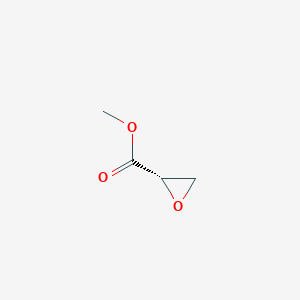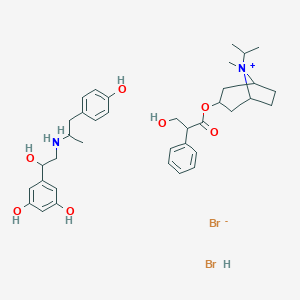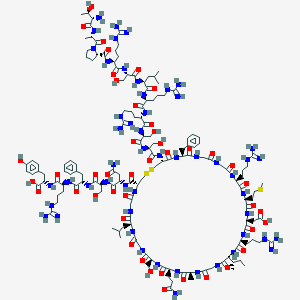
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI) is a chemical compound with the molecular formula C8H8N2OS. It is a white crystalline powder that is soluble in water and has various scientific research applications.
Mecanismo De Acción
The mechanism of action of cyanamide is not fully understood. It is thought to inhibit the growth of buds and shoots by interfering with the production of gibberellins, which are plant hormones that promote growth. Cyanamide has also been shown to inhibit the activity of enzymes involved in DNA synthesis, which may contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
Cyanamide has various biochemical and physiological effects. It has been shown to increase the production of reactive oxygen species (ROS) in cells, which can lead to oxidative stress. Cyanamide has also been shown to inhibit the activity of enzymes involved in the metabolism of alcohol, which may contribute to its effects on the central nervous system.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cyanamide has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it is readily available. Cyanamide is also stable under normal laboratory conditions. However, cyanamide has some limitations for lab experiments. It can be toxic to cells at high concentrations, and its effects on different cell types may vary.
Direcciones Futuras
For the study of cyanamide include the development of derivatives with improved activity and further elucidation of its mechanisms of action.
Métodos De Síntesis
Cyanamide can be synthesized by the reaction of calcium cyanamide with sulfuric acid. The reaction produces calcium sulfate and cyanamide. The cyanamide is then purified by recrystallization. Another method of synthesis involves the reaction of urea with calcium oxide at high temperature and pressure. This reaction produces calcium cyanamide, which can be hydrolyzed to produce cyanamide.
Aplicaciones Científicas De Investigación
Cyanamide has various scientific research applications. It is used as a plant growth regulator, as it inhibits the growth of buds and shoots. It is also used in the synthesis of pharmaceuticals and agrochemicals. Cyanamide has been studied for its potential as an anti-tumor agent and for its effects on the central nervous system.
Propiedades
Número CAS |
119283-89-5 |
|---|---|
Nombre del producto |
Cyanamide, (4-methoxy-2-benzothiazolyl)-(9CI) |
Fórmula molecular |
C9H7N3OS |
Peso molecular |
205.24 g/mol |
Nombre IUPAC |
(4-methoxy-1,3-benzothiazol-2-yl)cyanamide |
InChI |
InChI=1S/C9H7N3OS/c1-13-6-3-2-4-7-8(6)12-9(14-7)11-5-10/h2-4H,1H3,(H,11,12) |
Clave InChI |
NAJLKZORBXBTEC-UHFFFAOYSA-N |
SMILES |
COC1=C2C(=CC=C1)SC(=N2)NC#N |
SMILES canónico |
COC1=C2C(=CC=C1)SC(=N2)NC#N |
Sinónimos |
Cyanamide, (4-methoxy-2-benzothiazolyl)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![(3S,7Ar)-3-tert-butyl-5,6,7,7a-tetrahydro-3H-pyrrolo[1,2-c][1,3]oxazol-1-one](/img/structure/B38230.png)

![N,N,N-Trimethyl-2-[(4-methylphenyl)(phenyl)methoxy]ethanaminium iodide](/img/structure/B38239.png)